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molecular formula C8H6ClN3O B8460025 6-Acetyl-7-chloro-1H-pyrazolo[4,3-b]pyridine

6-Acetyl-7-chloro-1H-pyrazolo[4,3-b]pyridine

Cat. No. B8460025
M. Wt: 195.60 g/mol
InChI Key: YGEPLPXGZARNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837238

Procedure details

A mixture of 6-acetyl-4,7-dihydro-7-oxo-1H-pyrazolo-[4,3-b]pyridine (D14, 1.6 g, 9 mmol) and phosphorus oxychloride (15 ml) was heated at 80° C. for 30 min. Excess reagent was removed in vacuo, water was added and the mixture was adjusted to pH 9 with 10% sodium carbonate solution. The resulting mixture was extracted with ethyl acetate (4×50 ml), and the extracts were washed with brine, dried (MgSO4) and evaporated in vacuo to leave the title compound as a yellow solid, which was used without further purification.
Name
6-acetyl-4,7-dihydro-7-oxo-1H-pyrazolo-[4,3-b]pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=O)[C:6]2[NH:12][N:11]=[CH:10][C:7]=2[NH:8][CH:9]=1)(=[O:3])[CH3:2].P(Cl)(Cl)([Cl:16])=O>>[C:1]([C:4]1[C:5]([Cl:16])=[C:6]2[NH:12][N:11]=[CH:10][C:7]2=[N:8][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
6-acetyl-4,7-dihydro-7-oxo-1H-pyrazolo-[4,3-b]pyridine
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)C=1C(C2=C(NC1)C=NN2)=O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess reagent was removed in vacuo, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (4×50 ml)
WASH
Type
WASH
Details
the extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C2C(=NC1)C=NN2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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